![molecular formula C13H14N2 B1601557 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile CAS No. 56062-59-0](/img/structure/B1601557.png)

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile

Overview

Description

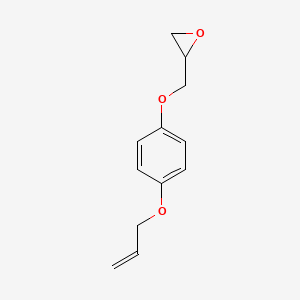

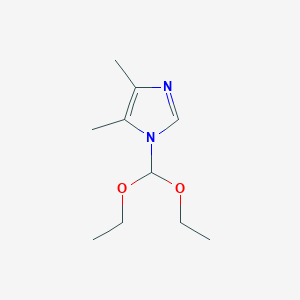

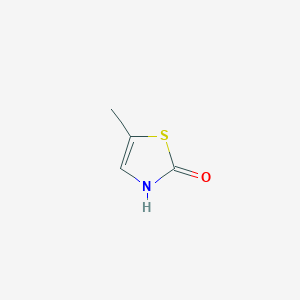

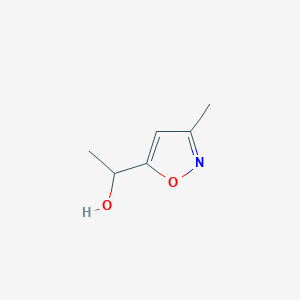

The compound “3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile” is likely to be a bicyclic compound with a benzyl group and a carbonitrile group attached. The “azabicyclo[3.1.0]hexane” part suggests a bicyclic structure with a nitrogen atom incorporated in it .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a bicyclic ring system containing a nitrogen atom (aza-), a benzyl group (benzyl-), and a carbonitrile group (-carbonitrile). The “[3.1.0]” in “azabicyclo[3.1.0]hexane” refers to the number of atoms in the three parts of the bicycle, excluding the atoms at the bridgeheads .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonitrile and benzyl groups, as well as the nitrogen in the ring. The carbonitrile group could undergo reactions typical of nitriles, such as hydrolysis, reduction, or nucleophilic addition. The benzyl group could participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carbonitrile group could increase its polarity and potentially its boiling point. The bicyclic structure could influence its conformational stability .Mechanism of Action

Target of Action

The “3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile” is a heterocyclic system often present in molecules capable of acting on various biological targets . It’s found in various natural and synthetic biologically active compounds .

Mode of Action

The exact mode of action of “3-Benzyl-3-azabicyclo[31It’s known that the compound interacts with its targets, leading to changes in the biological system .

Biochemical Pathways

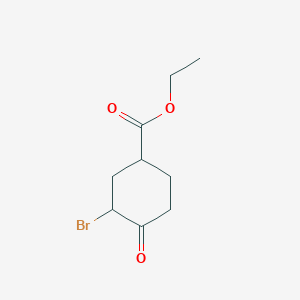

The compound affects various biochemical pathways. For instance, it’s involved in the synthesis of 3-azabicyclo[3.1.0]hexane (3-ABH) derivatives based on transition metal catalysis . The synthesis of 3-ABH includes three- and five-membered ring fusion, as well as numerous one-pot syntheses from acyclic precursors via tandem cyclizations .

Result of Action

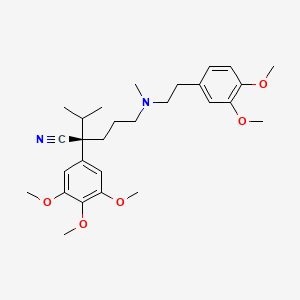

The compound’s action results in various molecular and cellular effects. For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This group also includes the analgesic bicifadine, centanafadine used for the treatment of attention-deficit hyperactivity disorder (ADHD), and amitifadine (antidepressant) .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, storage temperature and conditions can affect the compound’s stability .

Advantages and Limitations for Lab Experiments

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized from readily available starting materials. This compound also has a high purity and can be used in a variety of synthetic reactions. The main limitation of this compound is that it is not completely understood and its mechanism of action is not fully known.

Future Directions

Future research should focus on understanding the mechanism of action of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile and its potential biochemical and physiological effects. Additionally, further research should focus on the development of new synthetic methods using this compound as a building block. Other future directions include the development of new organic compounds using this compound as a starting material and the development of new applications for this compound in the field of drug synthesis.

Scientific Research Applications

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile has been widely used in scientific research for its ability to act as a catalyst in a variety of synthetic reactions. It has been used in the synthesis of 1,2-dihydroquinolines and 1,4-dihydropyridines. This compound has also been used in the synthesis of drug compounds and other organic compounds. This compound is an important building block for the synthesis of various organic compounds and has been used in a variety of laboratory experiments.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In some cell types, it has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can influence the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as receptors and enzymes. These interactions can result in the inhibition or activation of the target molecules, leading to downstream effects on cellular function. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of various metabolites. The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites, which can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. For example, the compound may be actively transported into cells via specific membrane transporters, or it may bind to intracellular proteins that facilitate its distribution to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors .

properties

IUPAC Name |

3-benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-9-13-6-12(13)8-15(10-13)7-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHSMHNKEIRAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CN(C2)CC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480140 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56062-59-0 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

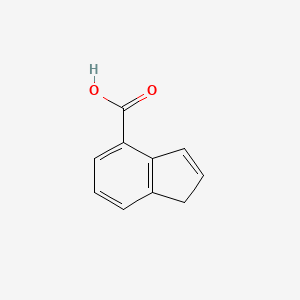

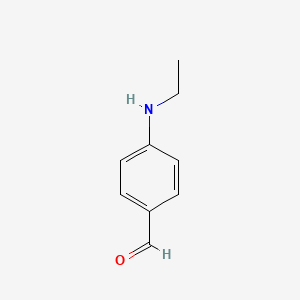

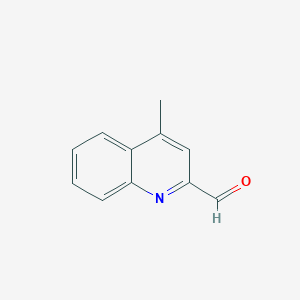

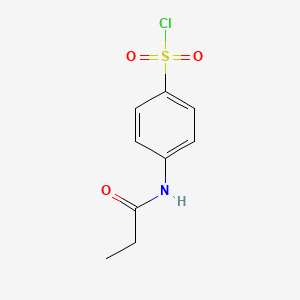

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.